molecular formula C11H8F4O2 B12959737 6-Fluoro-7-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2h)-one

6-Fluoro-7-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2h)-one

Cat. No.: B12959737
M. Wt: 248.17 g/mol
InChI Key: UZPAOQWHNZVHED-UHFFFAOYSA-N
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Description

6-Fluoro-7-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one is a synthetic organic compound characterized by the presence of fluorine and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-7-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and polar aprotic solvents to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-7-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

6-Fluoro-7-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 6-Fluoro-7-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity to target proteins, leading to modulation of their activity. These interactions can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-7-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one is unique due to the combination of its fluorine and trifluoromethoxy groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H8F4O2

Molecular Weight

248.17 g/mol

IUPAC Name

6-fluoro-7-(trifluoromethoxy)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C11H8F4O2/c12-8-4-6-2-1-3-9(16)7(6)5-10(8)17-11(13,14)15/h4-5H,1-3H2

InChI Key

UZPAOQWHNZVHED-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(C=C2C(=O)C1)OC(F)(F)F)F

Origin of Product

United States

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